MitoBloCK-11

mitochondrial protein import Seo1 translocase target identification

MitoBloCK-11 (MB-11; CAS 413606-16-3) is a small-molecule inhibitor of mitochondrial protein import discovered through a phenotypic screen in the Koehler laboratory. Its IUPAC name is (E)-2-((4-bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide, with a molecular formula of C17H12BrN3O4S and a molecular weight of 434.26 g/mol.

Molecular Formula C17H12BrN3O4S
Molecular Weight 434.3 g/mol
Cat. No. B15603093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoBloCK-11
Molecular FormulaC17H12BrN3O4S
Molecular Weight434.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)
InChIKeyWINFLSGAKLBJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MitoBloCK-11 for Research Procurement: A Seo1-Targeting Mitochondrial Protein Import Inhibitor with Distinct Substrate Selectivity


MitoBloCK-11 (MB-11; CAS 413606-16-3) is a small-molecule inhibitor of mitochondrial protein import discovered through a phenotypic screen in the Koehler laboratory [1]. Its IUPAC name is (E)-2-((4-bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide, with a molecular formula of C17H12BrN3O4S and a molecular weight of 434.26 g/mol. Unlike its better-characterized siblings MitoBloCK-10 (a TIMM44/PAM complex inhibitor) and MitoBloCK-6 (an Erv1/ALR inhibitor), MB-11 operates through a unique protein target, Seo1, a transport protein previously believed to reside exclusively at the plasma membrane [1][2]. It specifically inhibits the import of precursor proteins containing hydrophobic segments, without engaging the canonical TOM complex receptors Tom70 or Tom20 [1]. This distinct mechanism positions MB-11 as a specialized probe for dissecting non-canonical mitochondrial import and PINK1 trafficking pathways.

Why MitoBloCK-11 Cannot Be Replaced by Other MitoBloCK Compounds or General Import Inhibitors


The MitoBloCK compound library is mechanistically heterogeneous; each member targets a distinct node in the mitochondrial import network. Substituting MitoBloCK-11 with MitoBloCK-10 or MitoBloCK-6 would fundamentally alter the experimental outcome because their protein targets, affected import pathways, and substrate specificities are non-overlapping. MB-10 binds the C-terminal domain of Tim44 to attenuate the PAM complex and TIM23-mediated import [1], while MB-6 inhibits the Erv1/ALR oxidase in the MIA40 redox-regulated import pathway with IC50 values of 700–900 nM . MB-11, in contrast, targets Seo1 and selectively blocks precursors with hydrophobic segments without engaging Tom70 or Tom20 [2]. This target divergence means that experimental phenotypes—from PINK1 trafficking modulation to zebrafish developmental effects—are compound-specific and cannot be recapitulated by in-class substitution. For researchers studying Seo1 biology, PINK1 delivery mechanisms, or non-canonical import routes, MB-11 is irreplaceable with existing alternatives.

MitoBloCK-11 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Target Deconvolution: MitoBloCK-11 Engages Seo1, Not Tom70/Tom20, Unlike All Other Characterized MitoBloCKs

Genetic and biochemical target identification studies revealed that MitoBloCK-11 acts through the transport protein Seo1, whereas all other well-characterized MitoBloCK compounds engage entirely distinct targets: MB-10 binds Tim44 (PAM complex), and MB-6 inhibits Erv1/ALR oxidase [1]. Critically, MB-11 does not function through the canonical TOM complex receptors Tom70 or Tom20, confirmed by functional assays in yeast mitochondria [1]. Seo1 was previously annotated as an exclusively plasma membrane protein; MB-11 thus revealed a novel mitochondrial-associated function for Seo1 [1]. This target exclusivity is a qualitative differentiation with profound implications for pathway-specific experimental design.

mitochondrial protein import Seo1 translocase target identification

Substrate Selectivity: MitoBloCK-11 Specifically Inhibits Hydrophobic Segment-Containing Precursor Proteins

In vitro mitochondrial import assays demonstrated that MB-11 selectively inhibits precursor proteins that contain hydrophobic segments, while precursors relying on other import signals are unaffected [1]. This contrasts with MB-10, which broadly inhibits substrates using the TIM23 translocon regardless of hydrophobic character [2], and MB-6, which specifically blocks the MIA40/Erv1 redox-regulated pathway for cysteine-rich proteins [3]. The selectivity for hydrophobic segment-bearing precursors suggests MB-11 may interfere with a specific recognition or translocation step mediated by Seo1, representing a mechanistically distinct import inhibition profile within the MitoBloCK library.

substrate specificity hydrophobic precursors mitochondrial import pathways

Phenotypic Signature: MitoBloCK-11 Confers Uracil-Independent Growth, a Unique Yeast-Based Selectivity Marker

The original genetic screen relied on Ura3 mistargeting from mitochondria to the cytosol; compounds that attenuated mitochondrial protein import conferred growth in media lacking uracil [1]. MB-11 conferred growth in uracil-free media in a specific and concentration-dependent manner [2]. This phenotypic signature is mechanistically linked to its inhibition of mitochondrial import and is shared in principle with MB-10, but MB-11 achieves this phenotype through a distinct target (Seo1) and substrate selectivity profile. The uracil growth rescue phenotype provides a functional, pathway-specific counter-screen for confirming MB-11 target engagement in Seo1-expressing yeast strains.

phenotypic screening uracil auxotrophy Ura3 mistargeting

In Vivo Activity: MitoBloCK-11 Affects Zebrafish Development, Demonstrating Vertebrate Model Utility

MB-11 treatment affected zebrafish embryonic development, demonstrating bioactivity in a whole-vertebrate model system [1]. MB-10 also impairs cardiac development and induces apoptosis in zebrafish embryos [2], but the qualitative nature of the developmental phenotypes may differ due to the distinct primary targets (Seo1 for MB-11 vs. Tim44 for MB-10). The zebrafish activity confirms that MB-11 is cell-permeable and functionally active in vivo, establishing its utility beyond cell-free or yeast-based systems. MB-6 has also been shown to induce apoptosis in hESCs but its zebrafish phenotype has not been prominently reported, limiting direct cross-compound comparison in this model [3].

zebrafish development in vivo pharmacology phenotypic toxicology

PINK1 Pathway Engagement: MitoBloCK-11 Modulates PINK1 Trafficking, Linking Mitochondrial Import to Parkinson's Disease Models

MitoBloCK-11 was identified in a screen designed to discover probes for PINK1/Parkin-regulated mitophagy and was shown to play an important role in the delivery of the PINK1 pathway [1]. While MB-10 has been more extensively characterized for its effects on PINK1 trafficking via TIMM44 modulation [2], MB-11 offers a complementary tool to probe PINK1 biology through a distinct entry point—the Seo1 protein. This is particularly relevant because Seo1 was previously not known to have a mitochondrial function, and MB-11 revealed its involvement in mitochondrial protein import and PINK1 pathway delivery [1]. The compound's connection to autosomal recessive Parkinson's disease research is frequently cited across vendor documentation .

PINK1 trafficking Parkinson's disease mitophagy

Optimal Research and Procurement Scenarios for MitoBloCK-11 Based on Verified Differentiation Evidence


Seo1 Functional Characterization and Subcellular Localization Studies

MB-11 is the only known small-molecule tool compound targeting Seo1, a protein previously annotated exclusively at the plasma membrane [1]. Its discovery revealed a mitochondrial-associated function for Seo1 in protein import [1]. Researchers investigating Seo1 biology, its mitochondrial interactome, or its role in non-canonical import pathways should procure MB-11 as a chemical probe for acute, reversible Seo1 inhibition. Genetic approaches (e.g., Seo1 knockout/knockdown) serve as complementary validation, but MB-11 enables temporal control and avoids compensatory adaptations inherent to chronic genetic perturbations.

PINK1/Parkin Mitophagy Pathway Deconvolution with Target-Orthogonal Tool Compounds

MB-11 plays an important role in PINK1 pathway delivery and is implicated in autosomal recessive Parkinson's disease research [1]. For experiments designed to distinguish Tim44-dependent from Seo1-dependent contributions to PINK1 trafficking, MB-10 and MB-11 constitute a target-orthogonal compound pair [2]. Using both compounds in parallel enables identification of which PINK1 import phenotypes are specifically attributable to TIMM44/PAM complex function versus Seo1-mediated import, strengthening mechanistic conclusions beyond what single-compound studies can achieve.

Selective Inhibition of Hydrophobic Segment-Containing Precursor Import

MB-11 selectively inhibits precursor proteins containing hydrophobic segments without affecting other import substrate classes [1]. This is distinct from MB-10 (broad TIM23 pathway inhibition) and MB-6 (MIA40/Erv1 cysteine-rich substrate specificity) . Laboratories studying the import of multi-span inner membrane proteins, metabolite carriers, or other hydrophobic precursors should select MB-11 to achieve pathway-specific inhibition without the confounding effects of broader import blockade that would result from MB-10 or MB-6 treatment.

In Vivo Vertebrate Model Studies of Mitochondrial Import Inhibition

MB-11 has demonstrated bioactivity in zebrafish embryos, affecting development in a whole-organism context [1]. For researchers requiring a mitochondrial import inhibitor with validated in vivo activity in a vertebrate model, MB-11 offers an alternative to MB-10 (which impairs cardiac development in zebrafish) [2]. The availability of two in vivo-active MitoBloCK compounds with distinct primary targets (Seo1 vs. Tim44) enables comparative pharmacological studies in developmental biology and mitochondrial disease modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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